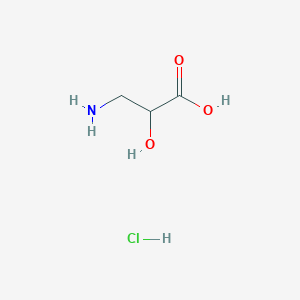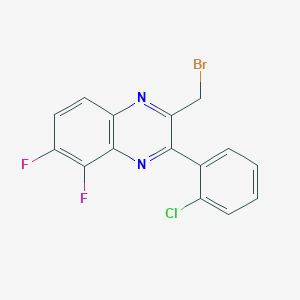
2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a suitable quinoxaline derivative, followed by the introduction of the chlorophenyl and difluoro groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen substituents or to modify the quinoxaline ring.
Substitution: Nucleophilic substitution reactions can replace the bromomethyl or chlorophenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group can yield a carboxylic acid, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance its binding affinity to certain targets, leading to specific biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
- 2-(Bromomethyl)-3-(2-chlorophenyl)quinoxaline
- 2-(Bromomethyl)-3-(2-fluorophenyl)-5,6-difluoroquinoxaline
- 2-(Bromomethyl)-3-(2-chlorophenyl)-6-fluoroquinoxaline
Comparison: Compared to similar compounds, 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline is unique due to the presence of both chlorophenyl and difluoro substituents. These groups can significantly influence its chemical reactivity, biological activity, and physical properties. For instance, the difluoro groups can enhance its stability and lipophilicity, making it more suitable for certain applications in drug development or material science.
属性
分子式 |
C15H8BrClF2N2 |
|---|---|
分子量 |
369.59 g/mol |
IUPAC 名称 |
2-(bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline |
InChI |
InChI=1S/C15H8BrClF2N2/c16-7-12-14(8-3-1-2-4-9(8)17)21-15-11(20-12)6-5-10(18)13(15)19/h1-6H,7H2 |
InChI 键 |
XNNAVSPYETVQSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3F)F)N=C2CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



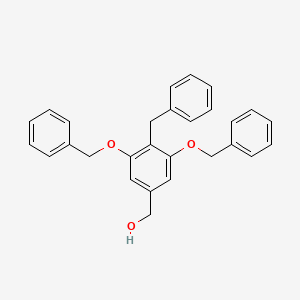
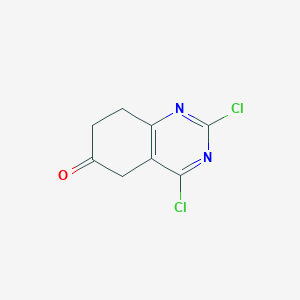
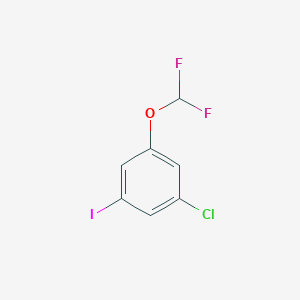
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)
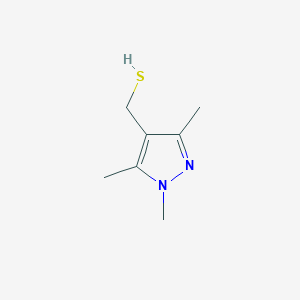
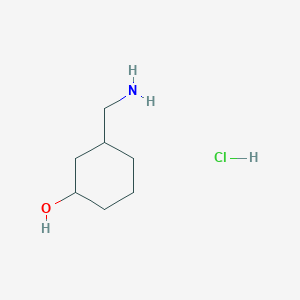

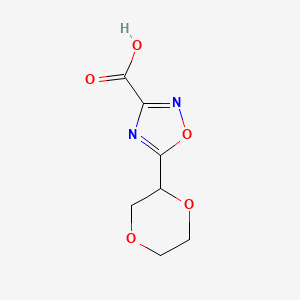
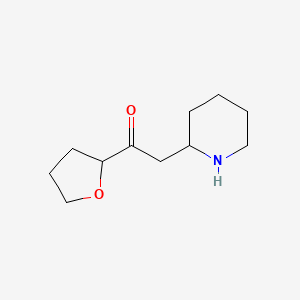
![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
